2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole
Description
Properties
IUPAC Name |
N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N3OPS2/c20-21(12-6-2-1-3-7-12,19-15-17-10-11-22-15)16-18-13-8-4-5-9-14(13)23-16/h1-11H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBYBXICJONGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=NC3=CC=CC=C3S2)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N3OPS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901332229 | |
| Record name | N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID3715577 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
262603-96-3 | |
| Record name | N-[1,3-benzothiazol-2-yl(phenyl)phosphoryl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the initial formation of the thiazole ring through the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides . The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives . The final step involves the coupling of the thiazole and benzothiazole rings through a phosphoroso linkage, often using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times . The use of catalysts and optimized reaction conditions are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Structural Differences :
- Target Compound: Incorporates a phosphoroso group bridging phenyl and thiazol-2-ylamino substituents.
- Analogs: Acetamide-linked derivatives (e.g., compounds 9a–9e in ): Feature acetamide spacers connecting benzimidazole and thiazole-triazole systems. Substituents vary (e.g., 4-fluorophenyl in 9b, 4-bromophenyl in 9c), influencing hydrophobicity and steric bulk . 2-Aryl benzothiazoles (e.g., 3a–3e in ): Include substituents like 4-chlorobenzoyl (3e) or nitro groups (3d), altering electron density and binding affinity . Sulfonamide-thiazole hybrids (e.g., compounds 16–17 in ): Contain sulfonylamino groups linked to trifluoromethyl thiazoles, optimizing interactions with CXCR2 receptors .
Table 1: Substituent Impact on Molecular Properties
Table 2: Reaction Yields and Conditions
| Compound Class | Key Reagents | Yield Range |
|---|---|---|
| Acetamide derivatives | CuSO4, sodium ascorbate | 80–95% |
| 2-Aryl benzothiazoles | Sulfonyl chlorides, pyridine | 70–85% |
| Sulfonamide-thiazoles | POCl3, DMF | 60–80% |
Molecular Interactions and Crystallography
- Hydrogen Bonding : Acetamide derivatives (9a–9e ) form C–H···π interactions and π–π stacking, stabilizing crystal lattices .
- Crystal Packing : Benzothiazole derivatives (e.g., ) exhibit planar pyrazole-thiazole systems with dihedral angles <35°, influencing solubility .
- SHELX Refinement : Structural validation of analogs (e.g., 9f ) relied on SHELXL for high-resolution crystallography .
Biological Activity
The compound 2-{phenyl[(1,3-thiazol-2-yl)amino]phosphoroso}-1,3-benzothiazole is a phosphorous-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzothiazole core linked to a thiazole moiety through a phenyl group and a phosphoroso functional group. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown promising activity against various Gram-positive bacteria .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Benzothiazole derivatives | Antimicrobial against Gram-positive organisms |
Analgesic and Anti-inflammatory Effects
Research indicates that benzothiazole derivatives can act as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain and inflammation pathways. In vivo studies have demonstrated that these compounds can alleviate pain without significant side effects on voluntary locomotor behavior in animal models .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the aromatic rings of benzothiazole derivatives can significantly influence their potency as sEH/FAAH inhibitors. For example, the introduction of trifluoromethyl groups at specific positions enhances enzyme inhibition while maintaining metabolic stability .
Study 1: Analgesic Effects in Animal Models
A study evaluated the analgesic effects of a dual sEH/FAAH inhibitor derived from the benzothiazole scaffold in rats. The results indicated that the compound provided effective pain relief comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) without inducing behavioral depression .
Study 2: Anticonvulsant Activity
Another investigation focused on related compounds featuring benzothiazole structures, assessing their anticonvulsant properties in mouse seizure models. Several derivatives exhibited significant protective effects against induced seizures, suggesting potential therapeutic applications in epilepsy .
Q & A
Q. Critical Parameters :
- Temperature control : Reactions often require low temperatures (0–5°C) during diazotization or coupling steps to prevent side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity, while solvent-free conditions (e.g., Eaton’s reagent) improve atom economy .
Basic: How is the structural integrity of this compound verified?
Answer:
A combination of spectroscopic and analytical techniques is employed:
- NMR spectroscopy :
- Elemental analysis : Matches calculated vs. observed C, H, N, S, and P percentages (e.g., C: 62.50% observed vs. 62.56% calculated) .
- X-ray crystallography : Resolves bond angles (e.g., P–N–C: ~120°) and confirms planarity of the benzothiazole-thiazole system .
Basic: What preliminary biological activities have been reported for similar benzothiazole-phosphoroso derivatives?
Answer:
Related compounds exhibit:
Q. Screening protocols :
Advanced: How can mechanistic studies elucidate the reactivity of the phosphoroso group?
Answer:
- Kinetic studies : Monitor hydrolysis rates in buffered solutions (pH 2–12) via UV-Vis spectroscopy to assess stability .
- DFT calculations : Optimize transition states for phosphorylation steps (e.g., activation energy barriers for P–N bond formation) .
- Isotope labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation during hydrolysis .
Key Finding : The phosphoroso group’s electrophilicity is enhanced by electron-withdrawing substituents on the phenyl ring, accelerating nucleophilic attacks .
Advanced: How do structural modifications influence bioactivity in SAR studies?
Answer:
Substituent effects are quantified via:
Q. Methodology :
- Parallel synthesis : Prepare derivatives with systematic substituent variations .
- QSAR modeling : Correlate logP values with cytotoxicity (R² > 0.85) .
Advanced: What computational approaches predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with HIV-1 protease (PDB: 1HHP), identifying hydrogen bonds between the phosphoroso group and Asp25/Asp29 residues .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates stable binding .
Advanced: How should researchers address contradictions in reported synthetic yields?
Answer:
Discrepancies (e.g., 50–80% yields for similar routes) arise from:
- Catalyst purity : Use freshly distilled POCl₃ to avoid hydrolysis .
- Workup protocols : Neutralize reaction mixtures with NaHCO₃ instead of NaOH to prevent phosphoroso group degradation .
Validation : Replicate reactions under inert atmosphere (N₂) and monitor intermediates via TLC .
Advanced: What strategies mitigate instability of the phosphoroso group during storage?
Answer:
- Storage conditions : Lyophilize and store at –20°C under argon .
- Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to prevent oxidation .
Advanced: How are trace impurities characterized and resolved?
Answer:
- HPLC-MS : Identify byproducts (e.g., hydrolyzed phosphonate) using a C18 column (acetonitrile/0.1% formic acid) .
- 2D NMR (HSQC, HMBC) : Assign peaks for regioisomeric impurities .
Advanced: What scale-up challenges exist for multi-gram synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
